Pentosidine
Pentosidine
Pentosidine is an imidazopyridine having norleucine and ornithine residues attached via their side-chains at the 4- and 2-positions respectively. It has a role as a cross-linking reagent and a biomarker. It is an imidazopyridine and a non-proteinogenic L-alpha-amino acid.
Pentosidine belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Pentosidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Pentosidine has been detected in multiple biofluids, such as blood and cerebrospinal fluid. Pentosidine is a potentially toxic compound.
Pentosidine belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Pentosidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Pentosidine has been detected in multiple biofluids, such as blood and cerebrospinal fluid. Pentosidine is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
124505-87-9
VCID:
VC0029645
InChI:
InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27)/t11-,12-/m0/s1
SMILES:
C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N
Molecular Formula:
C17H26N6O4
Molecular Weight:
378.4 g/mol
Pentosidine
CAS No.: 124505-87-9
Reference Standards
VCID: VC0029645
Molecular Formula: C17H26N6O4
Molecular Weight: 378.4 g/mol
CAS No. | 124505-87-9 |
---|---|
Product Name | Pentosidine |
Molecular Formula | C17H26N6O4 |
Molecular Weight | 378.4 g/mol |
IUPAC Name | (2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]imidazo[4,5-b]pyridin-4-yl]hexanoic acid |
Standard InChI | InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H,20,21)(H,24,25)(H,26,27)/t11-,12-/m0/s1 |
Standard InChIKey | AYEKKSTZQYEZPU-RYUDHWBXSA-N |
Isomeric SMILES | C1=CN(C2=NC(=NC2=C1)NCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N |
SMILES | C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N |
Canonical SMILES | C1=CN(C2=NC(=NC2=C1)NCCCC(C(=O)O)N)CCCCC(C(=O)O)N |
Appearance | Assay:≥98%A crystalline solid |
Physical Description | Solid |
Description | Pentosidine is an imidazopyridine having norleucine and ornithine residues attached via their side-chains at the 4- and 2-positions respectively. It has a role as a cross-linking reagent and a biomarker. It is an imidazopyridine and a non-proteinogenic L-alpha-amino acid. Pentosidine belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Pentosidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Pentosidine has been detected in multiple biofluids, such as blood and cerebrospinal fluid. Pentosidine is a potentially toxic compound. |
Synonyms | (αS)-α-Amino-2-[[(4S)-4-amino-4-carboxybutyl]amino]-4H-imidazo[4,5-b]pyridine-4-hexanoic Acid; [S-(R*,R*)]-α-Amino-2-[(4-amino-4-carboxybutyl)amino]_x000B_-4H-Imidazo[4,5-b]pyridine-4-hexanoic Acid; |
PubChem Compound | 119593 |
Last Modified | Nov 11 2021 |
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